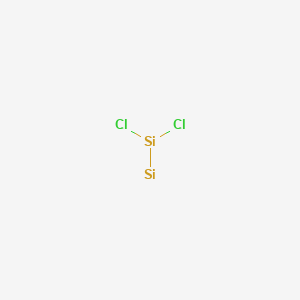
Piperidine-4-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-4-carboximidamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperidine-4-carboximidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of piperidine hydrochloride with cyanamide in a buffered solution (pH = 8-9) consisting of piperidine hydrochloride and piperidine. This method yields this compound in high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine-4-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pH, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine-4-carboximidamide hydrochloride has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of Piperidine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in various cellular processes . The compound’s inhibitory activity is attributed to its ability to bind to the active sites of these enzymes, thereby blocking their function.
Comparaison Avec Des Composés Similaires
Piperidine-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups and biological activities.
Piperazine derivatives: Piperazine compounds have a similar cyclic structure but contain two nitrogen atoms in the ring.
Piperidine-1-carboximidamide hydrochloride: This compound is structurally similar but differs in the position of the carboximidamide group.
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H14ClN3 |
|---|---|
Poids moléculaire |
163.65 g/mol |
Nom IUPAC |
piperidine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h5,9H,1-4H2,(H3,7,8);1H |
Clé InChI |
ZQCHIGGRRFYZBG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


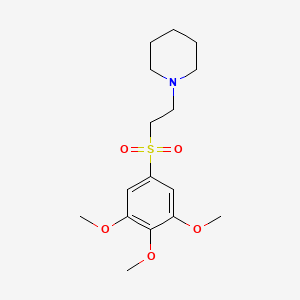
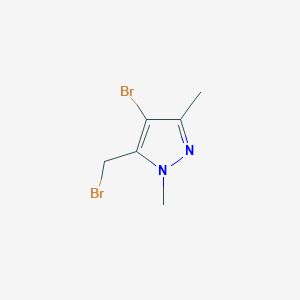
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
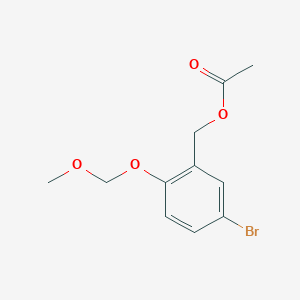
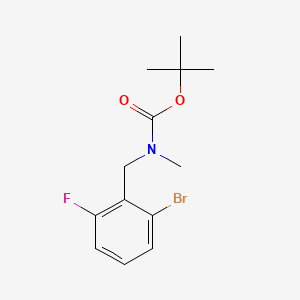
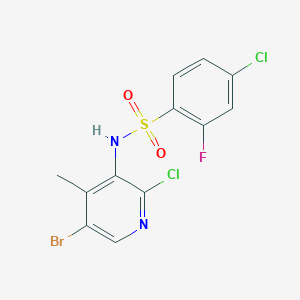
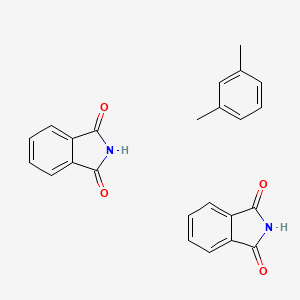
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
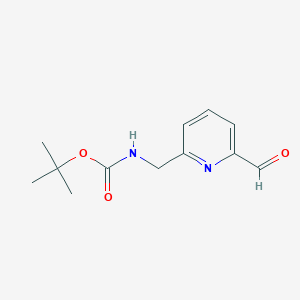
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
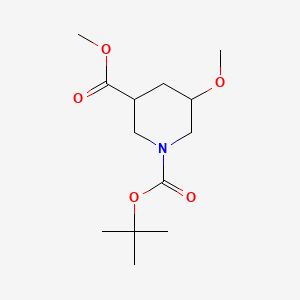
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
